N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide
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Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide is a complex organic compound that features a unique structure combining a furan ring, a pyridine ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide typically involves multiple steps:
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Formation of the Furan-Pyridine Intermediate: : The initial step involves the synthesis of a furan-3-yl-pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a furan-3-boronic acid is coupled with a 6-bromopyridine under palladium catalysis .
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Nicotinamide Derivative Formation: This can be done by reacting the furan-pyridine intermediate with 6-isopropoxynicotinic acid chloride in the presence of a base such as triethylamine .
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Final Coupling: : The final step is the coupling of the nicotinamide derivative with the furan-pyridine intermediate to form the target compound. This step may require the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: The nicotinamide moiety can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Alkyl halides in the presence of a base like sodium hydride can facilitate nucleophilic substitution.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkoxy-substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, while the nicotinamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like N-(6-methoxynicotinamide) and N-(6-ethoxynicotinamide) share structural similarities but differ in their alkoxy substituents.
Furan-Pyridine Compounds: Compounds such as 6-(furan-3-yl)pyridine and 6-(furan-2-yl)pyridine are structurally related but lack the nicotinamide moiety.
Uniqueness
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide is unique due to its combination of a furan ring, a pyridine ring, and a nicotinamide moiety
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)25-18-6-4-15(11-21-18)19(23)22-10-14-3-5-17(20-9-14)16-7-8-24-12-16/h3-9,11-13H,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWQBPIBDIOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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